molecular formula C15H14N4 B13868840 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine

1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine

Cat. No.: B13868840
M. Wt: 250.30 g/mol
InChI Key: ZRQOOXSQTSGWDD-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine typically involves the reaction of 2-aminopyridine with a suitable bromoketone under specific conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products:

    Oxidation: Corresponding naphthyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted naphthyridine compounds.

Scientific Research Applications

1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine is unique due to its specific structural arrangement, which combines the properties of both pyridine and naphthyridine rings

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

1-(3-pyridin-2-yl-1,6-naphthyridin-2-yl)ethanamine

InChI

InChI=1S/C15H14N4/c1-10(16)15-12(14-4-2-3-6-18-14)8-11-9-17-7-5-13(11)19-15/h2-10H,16H2,1H3

InChI Key

ZRQOOXSQTSGWDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C=NC=CC2=N1)C3=CC=CC=N3)N

Origin of Product

United States

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